1-Methyl-1H-indole-6-carboxamide
Overview
Description
1-Methyl-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Marine Fungal Origin : A study described the crystal structure of a similar compound, N-methyl-1H-indole-2-carboxamide, which was isolated from a marine fungus. This research provided insights into the molecular structure and the 1H and 13C-NMR spectra of indole derivatives derived from marine sources (Manríquez et al., 2009).
Potential as Antituberculosis Agents : Indole-2-carboxamides, a closely related class, have been identified as promising antituberculosis agents. Studies have shown that modifying the structure of these compounds can significantly improve their activity against Mycobacterium tuberculosis, though challenges remain in balancing solubility and potency (R. R. Kondreddi et al., 2013).
Applications in Organic Synthesis : Research has demonstrated that 1-methylindole-3-carboxamides, similar to 1-Methyl-1H-indole-6-carboxamide, can react with propargyl alcohols to produce lactams and demonstrate carboxamide group migration. This indicates potential applications in organic synthesis, especially in the creation of complex organic structures (K. Selvaraj et al., 2019).
Role as Monoamine Oxidase B Inhibitors : Another study found that indole-carboxamides, including compounds like 1H-indole-5-carboxamide, can act as selective and reversible inhibitors of monoamine oxidase B (MAO-B). This suggests potential therapeutic applications for neurological conditions where MAO-B is implicated (N. Tzvetkov et al., 2014).
Peptidoleukotriene Antagonists : Research on substituted indole-6-carboxamides, closely related to this compound, indicates their potential as potent antagonists of peptidoleukotrienes, which are substances involved in inflammatory processes. This suggests possible applications in treating asthma and other inflammatory conditions (R. Jacobs et al., 1993).
Properties
IUPAC Name |
1-methylindole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(10(11)13)6-9(7)12/h2-6H,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRGPXWEFDKJOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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